Cas no 182115-55-5 (3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one)
3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one
- 3-hydroxy-2H,3H-furo[3,2-c]chromen-4-one
- 3-Hydroxy-2H-furo[3,2-c]chromen-4(3H)-one
- Oprea1_661959
- MLS001166100
- HMS2868D07
- SMR000549938
- 8M-746
- MFCD01443897
- 3-hydroxy-2H,3H,4H-furo[3,2-c]chromen-4-one
- 182115-55-5
- CHEMBL1896389
- CS-0449118
- 3-hydroxy-2,3-dihydrofuro[3,2-c]chromen-4-one
- AKOS005071445
- 3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one
-
- MDL: MFCD01443897
- Inchi: 1S/C11H8O4/c12-7-5-14-10-6-3-1-2-4-8(6)15-11(13)9(7)10/h1-4,7,12H,5H2
- InChI Key: BGEWTPOASROOHX-UHFFFAOYSA-N
- SMILES: O1CC(C2C(=O)OC3C=CC=CC=3C1=2)O
Computed Properties
- Exact Mass: 204.04225873Da
- Monoisotopic Mass: 204.04225873Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Melting Point: 190-192°C
3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H943573-50mg |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one |
182115-55-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H943573-100mg |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one |
182115-55-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H943573-500mg |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one |
182115-55-5 | 500mg |
$ 185.00 | 2022-06-04 | ||
| abcr | AB156319-1 g |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one; . |
182115-55-5 | 1 g |
€260.30 | 2023-07-20 | ||
| abcr | AB156319-5 g |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one; . |
182115-55-5 | 5 g |
€696.70 | 2023-07-20 | ||
| abcr | AB156319-10 g |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one; . |
182115-55-5 | 10 g |
€1,131.70 | 2023-07-20 | ||
| Apollo Scientific | OR33251-1g |
3-Hydroxy-2H,3H,4H-furo[3,2-c]chromen-4-one |
182115-55-5 | 95% | 1g |
£185.00 | 2025-02-20 | |
| Apollo Scientific | OR33251-5g |
3-Hydroxy-2H,3H,4H-furo[3,2-c]chromen-4-one |
182115-55-5 | 95% | 5g |
£555.00 | 2025-02-20 | |
| abcr | AB156319-1g |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one; . |
182115-55-5 | 1g |
€260.30 | 2025-04-20 | ||
| abcr | AB156319-5g |
3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one; . |
182115-55-5 | 5g |
€696.70 | 2025-04-20 |
3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one Suppliers
3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one
Recent Advances in the Study of 3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one (CAS: 182115-55-5)
3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one (CAS: 182115-55-5) is a bioactive coumarin derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, characterized by its fused furan and chromenone rings, exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one. The researchers demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and cell cycle arrest. The study also identified key molecular targets, such as the PI3K/AKT/mTOR pathway, which play a crucial role in its anticancer effects. These findings suggest that this compound could serve as a promising lead for developing novel anticancer agents.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the anti-inflammatory potential of 3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one. The researchers found that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. The study also highlighted the compound's ability to modulate NF-κB signaling, a key pathway in inflammation. These results indicate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its pharmacological properties, recent advances have been made in the synthesis of 3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one. A 2022 study in Organic Letters reported a novel, high-yield synthetic route using a one-pot cascade reaction. This method not only improves the efficiency of the synthesis but also reduces the use of hazardous reagents, aligning with the principles of green chemistry. Such advancements are critical for scaling up production and facilitating further research into this compound's applications.
Despite these promising findings, challenges remain in the development of 3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the compound's potential and highlights the need for continued investigation.
In conclusion, 3-Hydroxy-2,3-dihydro-4H-furo[3,2-C]chromen-4-one (CAS: 182115-55-5) represents a versatile and promising compound in the field of medicinal chemistry. Its diverse pharmacological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for drug development. Future research should focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in various disease models.
182115-55-5 (3-Hydroxy-2,3-dihydro-4H-furo3,2-Cchromen-4-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)